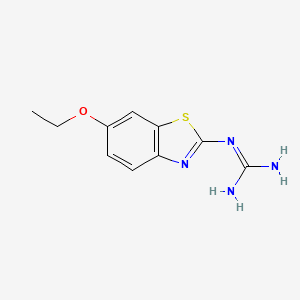

N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine

Description

Properties

IUPAC Name |

2-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4OS/c1-2-15-6-3-4-7-8(5-6)16-10(13-7)14-9(11)12/h3-5H,2H2,1H3,(H4,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFZXBGVFWQHBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis via Guanidine Formation from Benzothiazolyl Precursors

- This approach involves reacting 2-aminobenzothiazole derivatives with guanylating reagents such as S-methyl isothiourea or cyano guanidine.

- The key step is the conversion of 2-aminobenzothiazole to benzothiazolyl guanidine, which then can be functionalized further to introduce the ethoxy group at the 6-position.

- A notable method involves treating 2-aminobenzothiazole with S-methyl isothiourea, leading to benzothiazolyl guanidine formation.

- Subsequent reaction with ethyl or methyl acetoacetate, or other β-ketoesters, under Biginelli-like conditions, allows for the synthesis of pyrimidine-based derivatives, which can be further modified to incorporate the ethoxy group at the 6-position.

- The reaction typically proceeds under acidic or basic conditions, with refluxing in ethanol or other polar solvents.

2-Aminobenzothiazole + S-methyl isothiourea → Benzothiazolyl guanidine

Benzothiazolyl guanidine + Ethyl acetoacetate → Ethoxy derivative at position 6

Multi-step Synthesis Using Guanidine Precursors and Intermediates

- This strategy involves synthesizing symmetric and non-symmetric guanidine derivatives via intermediates such as dimethyl benzo[d]thiazol-2-yl-carbono-dithioimidate.

- The intermediates undergo nucleophilic substitution reactions with ammonia, methylamine, pyrrolidine, aniline, or piperazine, leading to various guanidine derivatives.

- The process involves preparing intermediates like S-methylisothiourea, which then reacts with 2-aminobenzothiazole to form guanidine derivatives.

- These intermediates can be further functionalized with ethoxy groups through reactions with ethyl orthoformate or related reagents, often under reflux in ethanol or acetic acid.

Dimethyl benzo[d]thiazol-2-yl-carbono-dithioimidate + Amine → Guanidine derivative

Guanidine derivative + Ethyl orthoformate → Ethoxy derivative at position 6

Specific Conditions and Catalysts

| Method | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Direct guanylating | 2-Aminobenzothiazole + S-methyl isothiourea | Ethanol | Reflux | Acidic/basic conditions facilitate reaction |

| Intermediary substitution | Dimethyl benzo[d]thiazol-2-yl-carbono-dithioimidate + amines | Ethanol or acetic acid | Reflux | Used for symmetric and asymmetric derivatives |

| Cyclization reactions | Benzothiazolyl guanidine + β-ketoesters | Ethanol | Reflux | For pyrimidine derivatives |

Notable Research Findings and Data

- The synthesis of benzothiazolyl guanidine derivatives often involves Michael addition and intramolecular cyclization , with the formation of key intermediates such as intermediate 5 (from reaction of guanidine with α,β-unsaturated carbonyl compounds).

- The reaction pathways are influenced by the nature of the substituents, solvents, and catalysts used, with common catalysts including acetic acid and sodium acetate.

- The ethoxy group at the 6-position is typically introduced via nucleophilic substitution or esterification reactions involving ethyl orthoformate or ethyl acetoacetate derivatives.

Summary of Key Synthesis Routes

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the benzothiazole ring.

Reduction: Reduced forms of the guanidine group.

Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The ethoxy group in N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine likely enhances solubility compared to non-ethoxy analogues like 1-(1,3-benzothiazol-2-yl)guanidine .

- Guanidine Positioning : The guanidine group at the 2-position is critical for interactions with biological targets. For example, 1-(1,3-benzothiazol-2-yl)guanidine inhibits HV1 proton channels by binding to the pore region via interactions with F150 in the S2 helix .

- Quinazoline vs.

Voltage-Gated Proton Channel (HV1) Inhibition

1-(1,3-Benzothiazol-2-yl)guanidine and its derivatives exhibit reversible inhibition of HV1 channels, with an IC50 of 38 μM for 2-guanidinobenzimidazole (2GBI). The guanidine moiety’s ability to form hydrogen bonds with residues in the channel pore is critical for activity .

Antimicrobial and Antifungal Activity

Compounds like 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl)thiazolidin-3-yl]nicotinamides () demonstrate moderate antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). However, this compound lacks reported antimicrobial data, indicating a gap in its pharmacological profiling .

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine is a compound that has garnered attention for its unique biological properties, particularly due to the presence of the guanidine functional group. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a benzothiazole ring substituted with an ethoxy group and a guanidine moiety. The structural formula can be represented as follows:

This structure contributes to its distinct chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Research indicates that it may function by:

- Inhibiting Enzymatic Activity : The compound has been shown to inhibit various enzymes, which can lead to altered metabolic pathways.

- Modulating Receptor Activity : It may interact with specific receptors, influencing signaling pathways that are crucial for cellular functions.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties . Studies have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential use as an antimicrobial agent in clinical settings .

Anticancer Potential

Recent studies have highlighted the compound's anticancer activity , showcasing its efficacy against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung cancer) | 0.131 | |

| MCF-7 (Breast cancer) | 0.161 | |

| Colo205 (Colorectal) | 0.150 |

These findings indicate that this compound could serve as a promising candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties . It appears to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Activity |

|---|---|

| N-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea | Antimicrobial |

| N-(6-ethoxy-1,3-benzothiazol-2-yl)urea | Moderate anticancer activity |

| N-(6-ethoxy-1,3-benzothiazol-2-yl)amidine | Limited biological activity |

This compound stands out due to its potent biological activities across multiple domains, particularly in cancer therapy and antimicrobial applications.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives:

- Anticancer Efficacy Study : A study reported that derivatives of this compound exhibited significant cytotoxic effects against multiple cancer cell lines with IC50 values ranging from 0.131 µM to 0.161 µM .

- Antimicrobial Evaluation : Another study highlighted its effectiveness against resistant bacterial strains, suggesting its potential role in combating antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine?

- Answer : Synthesis typically involves coupling 6-ethoxy-1,3-benzothiazol-2-amine with a guanidine precursor under reflux conditions. Key steps include:

- Using thiourea or cyanamide derivatives as guanidine sources.

- Catalyzing the reaction with acid (e.g., HCl) or metal catalysts (e.g., CuI) to enhance yield .

- Purification via recrystallization from ethanol or column chromatography to isolate the product.

- Note : Optimization of reaction time (12-24 hours) and temperature (80-100°C) is critical to avoid side products like thiourea adducts .

Q. How can the molecular structure of this compound be validated?

- Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve the planar benzothiazole core and guanidine substituent. Key parameters:

- Data collection at 120 K to minimize thermal motion artifacts.

- Refinement using SHELXL (R factor < 0.08) to model hydrogen-bonding networks and torsional angles .

- Compare experimental bond lengths (e.g., C–N = 1.34 Å) with DFT-calculated values to confirm geometry .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound?

- Answer : The compound inhibits voltage-gated proton channels (HV1) via:

- Guanidine group interaction : Binds intracellularly to residues like F150 in the S2 helix, confirmed via site-directed mutagenesis (IC₅₀ = 38 μM for related analogs) .

- Aromatic conjugation : The benzothiazole core enhances binding affinity through π-π stacking with hydrophobic channel regions .

- Experimental validation : Intracellular application of analogs (e.g., 2-guanidinobenzimidazole) shows reversible inhibition, suggesting similar pharmacokinetic behavior .

Q. How can structure-activity relationship (SAR) studies optimize this compound for neuroprotection?

- Answer : Key modifications include:

- Ethoxy group : Enhances solubility and membrane permeability compared to methoxy analogs .

- Guanidine positioning : Conjugation to the benzothiazole 2-position maximizes HV1 inhibition (vs. 5- or 6-substituted derivatives) .

- Substituent effects : Adding electron-withdrawing groups (e.g., nitro) improves target affinity but may reduce solubility .

Q. How should researchers resolve contradictions in pharmacological data across studies?

- Answer : Discrepancies (e.g., variable IC₅₀ values) arise from:

- Assay conditions : Differences in pH or temperature alter HV1 channel conformation. Standardize assays at physiological pH (7.4) and 37°C .

- Structural analogs : Compare only derivatives with identical substitution patterns (e.g., 6-ethoxy vs. 6-methoxy) to isolate functional group effects .

Q. What strategies improve the pharmacokinetic properties of this compound?

- Answer : Address poor cell permeability by:

- Prodrug design : Mask the guanidine group with acetyl or tert-butoxycarbonyl (Boc) protections .

- Formulation : Use liposomal encapsulation to enhance bioavailability in in vivo models .

Methodological and Technical Questions

Q. Which crystallographic techniques are optimal for analyzing polymorphic forms?

- Answer : Combine SC-XRD with powder X-ray diffraction (PXRD) to identify polymorphs. For example:

- Resolve hydrogen-bonding motifs (e.g., R₂²(8) rings in the crystal lattice) .

- Use SHELXTL for phase identification and Mercury software for packing diagram visualization .

Q. How can computational modeling predict binding interactions with HV1 channels?

- Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to:

- Simulate binding to the intracellular S2-S3 loop of HV1 .

- Validate predictions with mutagenesis data (e.g., F150A mutation reduces affinity) .

Q. What analytical methods characterize hydrogen-bonding networks in the solid state?

- Answer : Use IR spectroscopy (N–H stretches at 3200–3400 cm⁻¹) and SC-XRD to map interactions:

- Identify N–H⋯O/N hydrogen bonds forming 2D networks .

- Quantify bond angles and distances (e.g., N⋯O = 2.8–3.0 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.